3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Brand Name: Vulcanchem
CAS No.: 925580-00-3
VCID: VC7467317
InChI: InChI=1S/C10H14F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-5,14H2
SMILES: C1CC1C2=CC(=NN2CCCN)C(F)(F)F
Molecular Formula: C10H14F3N3
Molecular Weight: 233.238

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

CAS No.: 925580-00-3

Cat. No.: VC7467317

Molecular Formula: C10H14F3N3

Molecular Weight: 233.238

* For research use only. Not for human or veterinary use.

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine - 925580-00-3

Specification

CAS No. 925580-00-3
Molecular Formula C10H14F3N3
Molecular Weight 233.238
IUPAC Name 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Standard InChI InChI=1S/C10H14F3N3/c11-10(12,13)9-6-8(7-2-3-7)16(15-9)5-1-4-14/h6-7H,1-5,14H2
Standard InChI Key YKUPEVVRIXKWBC-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NN2CCCN)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, reflects its three key structural components:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms

  • Trifluoromethyl group (-CF₃): Electron-withdrawing substituent enhancing metabolic stability

  • Cyclopropyl-propanamine sidechain: Conformationally restricted amine moiety

Critical molecular parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₄F₃N₃
Molecular Weight233.23 g/mol
Canonical SMILESC1CC1C2=CC(=NN2CCCN)C(F)(F)F
InChI KeyYKUPEVVRIXKWBC-UHFFFAOYSA-N

The SMILES string encodes the cyclopropane (C1CC1) fused to the pyrazole (C2=CC(=NN2CCCN)), with trifluoromethyl substitution at position 3 and a 3-aminopropyl chain at N1 .

Spectroscopic Signatures

While experimental spectra remain unpublished, analogous pyrazole-amine compounds exhibit characteristic:

  • ¹H NMR: Pyrazole proton signals at δ 6.5–7.5 ppm; cyclopropane CH₂ groups at δ 0.5–1.5 ppm

  • ¹⁹F NMR: Single resonance near δ -60 ppm for -CF₃

  • IR: N-H stretch (3300–3500 cm⁻¹), C-F vibrations (1100–1200 cm⁻¹)

Synthetic Approaches

Retrosynthetic Analysis

Disconnection strategies suggest two viable routes:

  • Pyrazole-first synthesis: Constructing the heterocycle via 1,3-dipolar cycloaddition followed by sidechain introduction

  • Sidechain-first approach: Coupling preformed amine derivatives to a functionalized pyrazole

Reported Methodologies

While no direct synthesis is documented, related procedures from provide actionable insights:

Step 1: Pyrazole Core Formation
Cyclopropyl-substituted pyrazoles are typically synthesized via:

  • Condensation of cyclopropanecarboxylate derivatives with hydrazines

  • [3+2] Cycloaddition between cyclopropenones and diazo compounds

Physicochemical Properties

Thermodynamic Parameters

Predicted properties using group contribution methods:

PropertyValue
LogP2.1 ± 0.3
Water Solubility12 mg/L (25°C)
pKa (amine)9.8

The moderate lipophilicity (LogP ~2.1) suggests adequate blood-brain barrier permeability, while the basic amine (pKa ~9.8) facilitates salt formation for improved solubility .

Solid-State Characteristics

Crystalline forms may exhibit:

  • Melting Point: Estimated 98–102°C (DSC)

  • Polymorphism: Potential for multiple crystal forms due to rotational freedom in the propylamine chain

Analytical Characterization Strategies

Chromatographic Methods

  • HPLC: C18 column (150 × 4.6 mm), 0.1% TFA/ACN gradient

  • Retention Time: ~6.8 min (method adapted from )

Spectroscopic Techniques

  • HRMS: Expected [M+H]+ at m/z 234.1218 (calc. 234.1215)

  • XRD: Single-crystal analysis recommended for absolute configuration

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